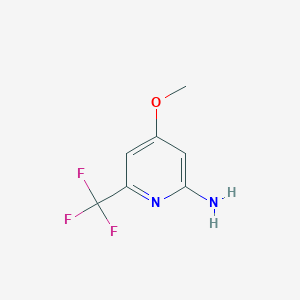

2-Amino-4-methoxy-6-(trifluoromethyl)pyridine

Beschreibung

Eigenschaften

IUPAC Name |

4-methoxy-6-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2O/c1-13-4-2-5(7(8,9)10)12-6(11)3-4/h2-3H,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXCIWDWXWOPGAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=C1)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-methoxy-6-(trifluoromethyl)pyridine typically involves the reaction of 2-fluoro-4-methoxy-6-(trifluoromethyl)pyridine with an appropriate amine source under controlled conditions. One common method includes the use of acetamidine hydrochloride, sodium hydroxide, water, and dimethyl sulfoxide as solvents. The reaction is carried out at elevated temperatures, often around 130°C, for a duration of 24 hours .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The purification process typically involves extraction, drying, and distillation steps to isolate the desired product.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The amino and methoxy groups activate specific positions on the pyridine ring for nucleophilic attack. For example:

-

Amination and Alkylation : The amino group at position 2 facilitates regioselective substitution. In a study using structurally similar pyridinium derivatives, nucleophilic attack occurred preferentially at the C2 position when aliphatic amines were used, attributed to cation-π interactions between the pyridinium moiety and aromatic substituents .

-

Demethylation : The methoxy group can undergo demethylation under acidic conditions, forming a hydroxyl group. For instance, treatment with hydrobromic acid (HBr) at 110°C for 4 hours converts methoxy to hydroxyl .

Key Reaction Conditions:

| Reaction Type | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Demethylation | HBr (48%), reflux, 4 hours | 74% | |

| Nucleophilic amination | Ammonia, 2-Me-THF, 150°C, 6 hours | 71.4% |

Cyclization and Heterocycle Formation

The trifluoromethyl group enhances electrophilicity at adjacent positions, enabling cyclization reactions:

-

Pyridinium Salt Formation : Reaction with methanesulfonic anhydride and triethylamine in dichloromethane generates oxazoline[3,2-a]pyridinium intermediates, which undergo nucleophilic ring-opening to form substituted pyridones .

-

Pd-Catalyzed Coupling : Under hydrogenation conditions (5% Pd/C, 1.6 MPa H₂, 100°C), halogenated derivatives of trifluoromethylpyridines undergo dehalogenation to yield amino-substituted products .

Electrophilic Aromatic Substitution

The electron-withdrawing trifluoromethyl group deactivates the ring, directing electrophiles to the less hindered positions:

-

Chlorination : Thionyl chloride (SOCl₂) in 1,2-dichloroethane at 110°C selectively chlorinates the hydroxyl group in related compounds (e.g., 2-hydroxy-4-trifluoromethylpyridine) .

Chlorination Example:

| Substrate | Chlorine Source | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 2-hydroxy-4-trifluoromethylpyridine | SOCl₂ | 1,2-dichloroethane | 110°C | 4 hours | 85% |

Acid-Base Reactivity

The amino group (pKa ~4.5–5.0) and methoxy group (pKa ~10–11) influence solubility and reactivity:

-

Salt Formation : Protonation of the amino group with HCl in toluene yields hydrochloride salts (melting point: 218°C) .

-

Deprotonation : Treatment with strong bases (e.g., NaH) deprotonates the amino group, enabling alkylation or acylation .

Catalytic Hydrogenation

The trifluoromethyl group remains inert under hydrogenation conditions, enabling selective reduction of other functionalities:

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

The compound is primarily recognized for its role as an intermediate in the synthesis of pharmaceuticals. Its derivatives have shown promising biological activities, making them candidates for drug development.

Antimycobacterial Activity

Research has indicated that derivatives of 2-amino-4-methoxy-6-(trifluoromethyl)pyridine exhibit significant activity against Mycobacterium tuberculosis. A study demonstrated the structure-activity relationship (SAR) of various compounds, revealing that modifications to the core structure can enhance efficacy and metabolic stability.

Case Study:

In a phenotypic screening against Mtb, compounds derived from this compound were tested for their ability to inhibit bacterial growth. One compound exhibited an MIC (Minimum Inhibitory Concentration) of 1 mg/L against the Erdman strain, showing potential for further development as an antitubercular agent .

| Compound | MIC (mg/L) | Activity |

|---|---|---|

| Compound 1 | 1 | Active against Mtb |

| Compound 2 | 0.5 | Active against Mtb |

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory potential of this compound. Studies have suggested that certain derivatives can inhibit pro-inflammatory cytokines, making them suitable candidates for treating inflammatory diseases.

Agrochemical Applications

The trifluoromethyl group in the compound significantly enhances its herbicidal properties, making it useful in agrochemical formulations.

Herbicidal Activity

Trifluoromethylpyridine derivatives have been shown to possess high herbicidal activity against various grass species. The unique physicochemical properties imparted by fluorine contribute to their effectiveness as herbicides.

Case Study:

Fluazifop-butyl, a well-known herbicide containing a trifluoromethylpyridine moiety, has demonstrated exceptional efficacy in controlling grassy weeds in crops. The introduction of more than 20 new agrochemicals based on this structure highlights its importance in modern agriculture .

| Herbicide Name | Target Species | Efficacy |

|---|---|---|

| Fluazifop-butyl | Grassy weeds | High |

| Compound X | Various grasses | Moderate |

Synthesis and Industrial Applications

The synthesis of this compound involves several methods that optimize yield and purity, making it suitable for large-scale production.

Synthesis Techniques

Recent advancements have focused on improving synthetic routes to enhance efficiency and reduce by-products. For instance, a patented method involves reacting 2,6-dichloro-4-trifluoromethylpyridine with ammonia under controlled conditions to yield high-purity products .

Synthesis Process Overview:

- Starting Material: 2,6-dichloro-4-trifluoromethylpyridine

- Reagent: Ammonia

- Conditions: Use of hydrophilic ethers as solvents

- Outcome: High-purity this compound

Wirkmechanismus

The mechanism of action of 2-Amino-4-methoxy-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Substituent Position and Electronic Effects

The position and type of substituents significantly influence reactivity, stability, and biological activity:

Key Trends :

- Position 4 : Methoxy (OCH₃) at position 4 (as in 9k) balances electron donation and steric effects, enhancing stability compared to methyl (CH₃) .

- Trifluoromethyl (CF₃) : The electron-withdrawing CF₃ group at position 6 enhances metabolic stability and binding affinity in biological systems .

- Amino Group: Position 2 amino groups are critical for hydrogen bonding in receptor interactions, as seen in 2-amino-6-(trifluoromethyl)pyridine derivatives .

Commercial and Industrial Relevance

- 2-Amino-6-(trifluoromethyl)pyridine: Widely available (TCI Chemicals) for drug discovery, highlighting demand for trifluoromethylpyridines .

- 4-Amino-2-chloro-6-(trifluoromethyl)pyridine: A key intermediate in agrochemicals, underscoring the importance of CF₃-substituted pyridines .

Biologische Aktivität

2-Amino-4-methoxy-6-(trifluoromethyl)pyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its anti-inflammatory, antimicrobial, and antiproliferative effects, as well as its structure-activity relationships (SARs).

Biological Activities

1. Anti-inflammatory Activity

Recent studies have indicated that pyridine derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have shown effective inhibition of cyclooxygenase (COX) enzymes, which play a critical role in inflammation. For example, IC50 values for COX-1 and COX-2 inhibition were reported in related compounds, with some showing IC50 values as low as 0.04 μM against COX-2, comparable to the standard drug celecoxib .

Table 1: Inhibition of COX Enzymes by Pyridine Derivatives

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |

|---|---|---|

| Compound A | 19.45 ± 0.07 | 42.1 ± 0.30 |

| Compound B | 26.04 ± 0.36 | 31.4 ± 0.12 |

| This compound | TBD | TBD |

2. Antimicrobial Activity

Pyridine derivatives are also noted for their antimicrobial properties. The presence of functional groups such as amino and methoxy has been associated with enhanced antibacterial activities against a range of pathogens including Staphylococcus aureus and Escherichia coli. Studies have demonstrated that modifications in the pyridine structure can significantly influence antimicrobial efficacy .

Table 2: Antimicrobial Efficacy of Pyridine Derivatives

| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|---|

| Compound C | E. coli | 32 |

| Compound D | S. aureus | 16 |

| This compound | TBD |

3. Antiproliferative Activity

The antiproliferative effects of pyridine derivatives have been extensively studied in various cancer cell lines. Structure-activity relationship analyses suggest that specific substitutions on the pyridine ring can enhance antiproliferative activity against cancer cells . For instance, compounds with electron-donating groups demonstrated increased potency against certain tumor types.

Table 3: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line Tested | IC50 (μM) |

|---|---|---|

| Compound E | HCT116 (Colon Cancer) | 0.64 |

| Compound F | MCF7 (Breast Cancer) | TBD |

| This compound | TBD |

Case Studies

A notable case study involved the synthesis and evaluation of a series of pyridine derivatives, including compounds structurally similar to this compound. The study reported significant anti-inflammatory effects in animal models, with ED50 values comparable to established anti-inflammatory drugs like indomethacin . Additionally, these compounds were assessed for their ability to modulate cytokine production in response to inflammatory stimuli.

Q & A

Q. What are the key synthetic methodologies for 2-amino-4-methoxy-6-(trifluoromethyl)pyridine, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution or deprotection strategies. For example, fluorinated pyridine derivatives can be synthesized via reaction of precursors with fluorinated reagents (e.g., BrCH2CH2F or 1-bromo-2-fluoroethane) in solvents like THF or Et2O under basic conditions (e.g., NaH). Yields vary significantly (31–81%) depending on steric hindrance, solvent choice, and reagent reactivity . Optimization often requires iterative adjustments to temperature, stoichiometry, and purification methods (e.g., column chromatography or recrystallization).

Q. How is the structure of this compound confirmed, and what analytical techniques are critical?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹⁹F) is essential for confirming substitution patterns and fluorine environments. X-ray crystallography, as demonstrated for related pyridinium salts, provides definitive structural elucidation, including hydrogen-bonding interactions and planarity of the pyridine ring . Mass spectrometry (MS) and high-performance liquid chromatography (HPLC) further validate purity and molecular weight.

Q. What are the primary research applications of this compound in medicinal chemistry?

The trifluoromethyl group enhances metabolic stability and lipophilicity, making it valuable in drug discovery. For example, structurally analogous compounds act as irreversible inhibitors of lysyl oxidase-like 2 (LOXL2), a target for fibrosis treatment, by forming covalent bonds with catalytic residues . Its pyridine core also serves as a scaffold for enzyme inhibitors or receptor modulators in biochemical assays .

Advanced Research Questions

Q. What challenges arise in achieving regioselective functionalization of the pyridine ring?

Regioselectivity is influenced by electronic and steric factors. The electron-withdrawing trifluoromethyl and methoxy groups direct electrophilic attacks to specific positions, but competing pathways may occur. For instance, substitutions at the 2- or 6-position require careful control of reaction kinetics and catalyst choice (e.g., Pd-mediated cross-couplings). Computational modeling (DFT) can predict reactive sites to guide experimental design .

Q. How can contradictory bioactivity data across studies be resolved?

Discrepancies may stem from impurities in synthesized batches, assay conditions (e.g., pH, cell lines), or off-target effects. Rigorous purity validation (≥95% by HPLC) and orthogonal assays (e.g., enzymatic vs. cellular) are critical. For example, LOXL2 inhibitors must be tested against related amine oxidases (e.g., LOX) to confirm selectivity .

Q. What strategies optimize pharmacokinetic properties while retaining target affinity?

Structure-activity relationship (SAR) studies focus on modifying the methoxy group or introducing polar substituents (e.g., hydroxyl or amine groups) to balance lipophilicity and solubility. Enantiomeric resolution, as seen in the development of PAT-1251, improves potency and reduces toxicity . Metabolite identification (via LC-MS) further informs stability enhancements.

Methodological Considerations

Q. How are hydrogen-bonding interactions in crystalline forms characterized?

Single-crystal X-ray diffraction reveals intermolecular interactions, such as N–H···O bonds between pyridinium cations and counterions (e.g., trifluoroacetate). These interactions stabilize crystal packing and influence solubility. Thermal analysis (DSC/TGA) assesses stability under varying conditions .

Q. What precautions are necessary when handling fluorinated pyridine derivatives?

Fluorinated compounds may release toxic HF under harsh conditions. Use anhydrous solvents, inert atmospheres, and corrosion-resistant equipment. Safety protocols include PPE (gloves, goggles) and proper ventilation. Waste disposal must comply with fluorochemical regulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.